Zinc nitrate hexahydrate

Vue d'ensemble

Description

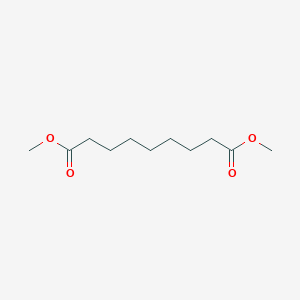

Zinc nitrate hexahydrate, also known as this compound, is a useful research compound. Its molecular formula is H12N2O12Zn and its molecular weight is 297.5 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydrothermal Synthesis of Nanowires

Zinc nitrate hexahydrate is a primary salt used in the hydrothermal approach for the synthesis of zinc oxide nanowires, as detailed by Akgun, Kalay, and Unalan (2012). This method allows for control over the length and diameter of nanowires by adjusting growth time and solution concentration (Akgun, Kalay, & Unalan, 2012).

Morphology Control of Nanorods

Tsai et al. (2012) explored the use of this compound in controlling the morphology of ZnO nanorods synthesized by microwave heating. The study demonstrated that adjusting the molar ratio of this compound can control the morphology and defect concentrations in the nanorods (Tsai et al., 2012).

Photocatalytic Applications

Muñoz-Fernandez et al. (2017) used this compound for the solvothermal synthesis of Ag/ZnO micro/nanostructures, demonstrating its effectiveness in advanced photocatalytic applications (Muñoz-Fernandez et al., 2017).

Sonochemical Synthesis

Pholnak, Sirisathitkul, and Harding (2011) investigated the sonochemical reaction of this compound for synthesizing octahedral ZnO micropowders, highlighting the sensitivity of the system to the concentration of starting materials (Pholnak, Sirisathitkul, & Harding, 2011).

UV Radiation Blocking

Román et al. (2019) utilized this compound in the synthesis of zinc oxide nanoparticles for functionalizing cotton fabrics, which resulted in effective blocking of UV radiation (Román et al., 2019).

Dielectric Studies

Lanje et al. (2013) conducted dielectric studies on zinc oxide nanoparticles prepared by a precipitation method using this compound, revealing frequency dependence dielectric anomalies at low temperatures (Lanje et al., 2013).

Mécanisme D'action

Target of Action

Zinc nitrate hexahydrate is an inorganic compound that primarily targets the synthesis of coordination polymers . It is also used as a precursor for the synthesis of zinc oxide , which has various applications in the field of nanotechnology .

Mode of Action

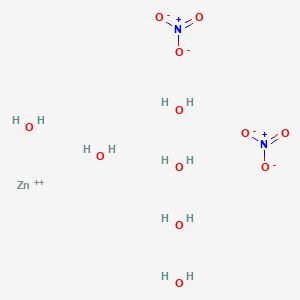

This compound interacts with its targets through a series of chemical reactions. For instance, it can be prepared by dissolving zinc metal or zinc oxide in nitric acid . The reactions are as follows:

Zn+2HNO3→Zn(NO3)2+H2ZnO+2HNO3→Zn(NO3)2+H2O\begin{align*} \text{Zn} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2 \\ \text{ZnO} + 2 \text{HNO}_3 &\rightarrow \text{Zn(NO}_3)_2 + \text{H}_2\text{O} \end{align*} Zn+2HNO3ZnO+2HNO3→Zn(NO3)2+H2→Zn(NO3)2+H2O

These reactions are accompanied by the hydration of the zinc nitrate . The anhydrous salt arises by the reaction of anhydrous zinc chloride with nitrogen dioxide .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it plays a crucial role in the metabolism by facilitating the breakdown of carbohydrates and proteins . It enhances the cation-exchange capacity of the root, facilitating the absorption of vital nutrients, such as nitrogen . This leads to an increase in the overall quantity of protein .

Pharmacokinetics

This compound is highly soluble in both water and alcohol , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The primary result of this compound’s action is the formation of zinc oxide . On heating, zinc nitrate undergoes thermal decomposition to form zinc oxide, nitrogen dioxide, and oxygen :

2Zn(NO3)2→2ZnO+4NO2+O22 \text{Zn(NO}_3)_2 \rightarrow 2 \text{ZnO} + 4 \text{NO}_2 + \text{O}_2 2Zn(NO3)2→2ZnO+4NO2+O2

Zinc oxide has various applications, including the generation of various ZnO-based structures, such as nanowires .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is highly deliquescent and can absorb moisture from the air . It is also an oxidant and may explode on heating . Therefore, it should be used only outdoors or in a well-ventilated area .

Safety and Hazards

Orientations Futures

Zinc nitrate hexahydrate is used on a laboratory scale for the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires . It can be used as a mordant in dyeing . It is also used in the synthesis of nanosize zinc oxide through aqueous sol–gel route in polyol medium .

Analyse Biochimique

Biochemical Properties

In aqueous solutions, zinc nitrate hexahydrate dissociates into zinc ions and nitrate ions . These ions can participate in a variety of biochemical reactions . The zinc ions can interact with various enzymes and proteins, influencing their function and activity .

Cellular Effects

The effects of this compound on cells are largely due to the zinc ions it releases. Zinc is an essential trace element that plays a crucial role in numerous cellular processes. It is a cofactor for over 300 enzymes and is involved in DNA synthesis, RNA transcription, cell division, and cell activation .

Molecular Mechanism

This compound exerts its effects at the molecular level through the zinc ions it releases. These ions can bind to enzymes and other proteins, influencing their structure and function . This can lead to changes in enzyme activity and gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been used in the synthesis of coordination polymers . Its controlled decomposition to zinc oxide has also been used for the generation of various ZnO based structures, including nanowires .

Metabolic Pathways

This compound can be involved in various metabolic pathways through the zinc ions it releases. Zinc is a cofactor for numerous enzymes involved in metabolic pathways, including those related to nucleic acid metabolism, protein synthesis, and cell signaling .

Transport and Distribution

Zinc ions released from this compound can be transported and distributed within cells and tissues. Zinc transporters are responsible for the uptake, efflux, and intracellular compartmentalization of zinc .

Subcellular Localization

The subcellular localization of zinc ions released from this compound can vary depending on the cell type and physiological conditions. Zinc can be found in all cellular compartments, including the cytoplasm, mitochondria, endoplasmic reticulum, Golgi apparatus, and nucleus .

Propriétés

IUPAC Name |

zinc;dinitrate;hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2NO3.6H2O.Zn/c2*2-1(3)4;;;;;;;/h;;6*1H2;/q2*-1;;;;;;;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSMWXKRPZZRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N2O12Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless solid; Melting point approximately 36 deg C; [Merck Index] White odorless crystals or powder; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Zinc nitrate hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21861 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10196-18-6 | |

| Record name | Nitric acid, zinc salt, hydrate (2:1:6) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What makes zinc nitrate hexahydrate suitable for thermal energy storage?

A1: this compound (ZNH) serves as a promising inorganic phase change material (PCM) due to its high energy storage density, making it suitable for applications like waste heat management and thermal energy storage systems. []

Q2: What are the corrosion concerns regarding the use of this compound in thermal energy storage systems?

A2: While ZNH boasts a high storage capacity, its corrosive nature towards various metals poses a challenge. Studies show that while stainless steel (SS347) exhibits corrosion resistance, aluminum (Al 1000 series) suffers high corrosion rates in ZNH, making it unsuitable for such applications. []

Q3: Can the corrosivity of this compound be influenced by additives?

A3: Yes, adding nucleating agents to ZNH, while improving its performance, can exacerbate corrosion. [] Further research is crucial to understand the impact of specific additives.

Q4: Are there alternative phase change materials with better material compatibility?

A4: Lithium nitrate trihydrate displays corrosion resistance with both aluminum (Al 1000 series) and stainless steel (SS347), making it a potentially less corrosive option for thermal energy storage. []

Q5: How does this compound behave as a phase change material in real-time?

A5: In-operando studies reveal that the crystallization of ZNH during freezing can exhibit a preferential directional tendency. [] This behavior can be modified by incorporating thickeners like carboxymethyl cellulose (CMC) to achieve a more uniform phase change process. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula is Zn(NO3)2·6H2O, and its molecular weight is 392.46 g/mol.

Q7: What happens during the thermal decomposition of this compound?

A7: Electron spin resonance studies reveal that while the primary decomposition of nitrate ions occurs at 312°C, nitrogen peroxide persists across a wide temperature range (240-550°C), along with the N2O-4 radical. [] Gradual formation of non-stoichiometric zinc oxide occurs with increasing temperature. []

Q8: How is this compound used in nanomaterial synthesis?

A8: ZNH is a common precursor for synthesizing zinc oxide (ZnO) nanostructures. Various methods, including hydrothermal synthesis [, , , , , , ], sol-gel techniques [, , , , ], and sonochemical methods [], utilize ZNH to create ZnO nanorods [, , , , , ], nanoparticles [, , , , ], and other morphologies.

Q9: How do synthesis conditions using this compound affect ZnO nanostructure properties?

A9: Factors like precursor concentration [, , ], reaction temperature [, ], and doping with elements like boron [], copper [], silver, and cerium [] significantly influence the morphology, size, and optical properties of the resulting ZnO nanostructures.

Q10: What are the applications of ZnO nanostructures derived from this compound?

A10: ZnO nanostructures find applications in various fields like photocatalysis [, ], UV photodetectors [], solar cells [], gas sensing (particularly NO2) [], and textile treatment for UV protection. []

Q11: Are there alternative zinc salts for ZnO nanostructure synthesis?

A11: Yes, zinc acetate dihydrate [], zinc chloride [], and zinc sulfate heptahydrate [] are also utilized as precursors for ZnO nanostructure synthesis, each offering advantages and disadvantages depending on the desired morphology and application.

Q12: What are the environmental concerns regarding this compound?

A12: While specific information on the ecotoxicological effects of this compound is limited in the provided research, responsible waste management and exploration of recycling strategies are crucial to mitigate potential negative environmental impacts.

Q13: How can we promote sustainability in the use of this compound?

A13: Exploring green chemistry approaches, such as utilizing plant extracts for nanoparticle synthesis (like in the case of ZnO nanoparticles) [], can contribute to more sustainable practices.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

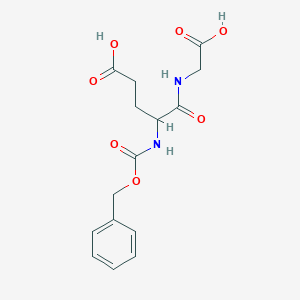

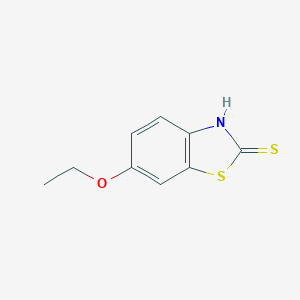

![1-[(3R,8R,9S,10R,13S,14S,17R)-3,17-Dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B156554.png)